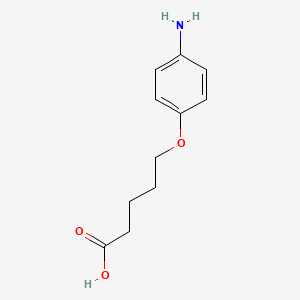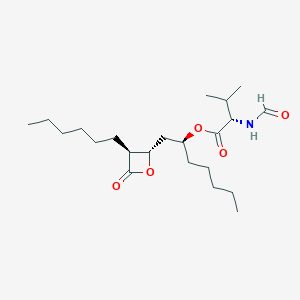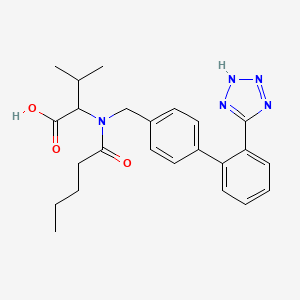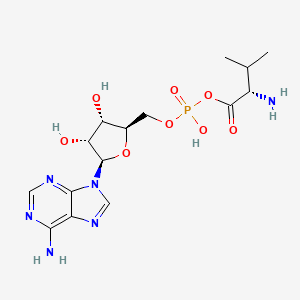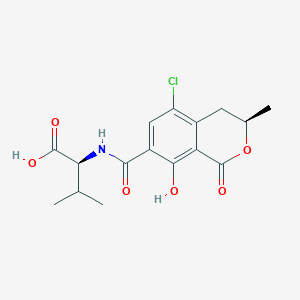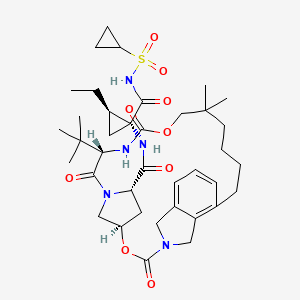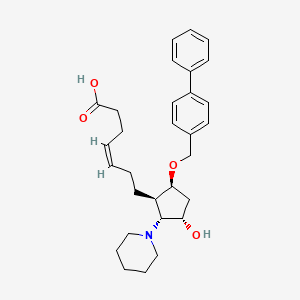
Polietilenglicol-THP-5
Descripción general
Descripción
THP-PEG5, also known as Tetrahydropyran-PEG5, is a polyethylene glycol (PEG)-based compound . It has a molecular formula of C13H26O6 and a molecular weight of 278.3 g/mol . It is commonly used as a linker in the synthesis of PROTACs .
Synthesis Analysis
THP-PEG5-Tos, a variant of THP-PEG5, serves as a versatile and efficient linker for bioconjugation, facilitating the synthesis of targeted drug delivery systems, prodrugs, and antibody-drug conjugates . THP-PEG5-OH, another variant, is a PEG-based PROTAC linker that can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular structure of THP-PEG5 consists of a PEG chain with a tetrahydropyran (THP) functional group . The molecular formula is C13H26O6 .Chemical Reactions Analysis
THP-PEG5 is a useful protecting group for the protection of alcohols and phenols, offering stability towards strongly basic reaction conditions, organometallics, hydrides, acylating reagents, and alkylation reagents .Physical And Chemical Properties Analysis
THP-PEG5 has a molecular weight of 278.3 g/mol and a molecular formula of C13H26O6 . The physical state of THP-PEG5 is not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Polietilenglicol-THP-5: Un análisis exhaustivo de las aplicaciones de la investigación científica
Sistemas de administración de fármacos: this compound, un polietilenglicol (PEG) lineal monodisperso, se utiliza en la administración de fármacos para mejorar la solubilidad y la estabilidad de los compuestos farmacéuticos. La naturaleza hidrofílica del PEG permite una mayor solubilidad en agua, lo cual es crucial para la biodisponibilidad de los fármacos. Además, la PEGilación, el proceso de unión de cadenas de PEG a fármacos o nanopartículas, puede mejorar la estabilidad in vivo y reducir las tasas de eliminación de la circulación, optimizando la eficacia del fármaco .
Proteómica: En proteómica, this compound sirve como una herramienta versátil debido a su capacidad de activarse con grupos funcionales específicos. Esta activación permite modificaciones precisas de las proteínas, lo cual es esencial para estudiar la estructura y función de las proteínas. El uso de reactivos PEGilados en proteómica puede ayudar en el análisis de las interacciones y la estabilidad de las proteínas .
Terapia génica: this compound puede emplearse en terapia génica como parte de nanopartículas poliméricas PEGiladas. Estas nanopartículas son capaces de encapsular ácidos nucleicos y protegerlos durante la entrega a las células diana. Esta aplicación es particularmente importante para la interferencia de ARN y otras técnicas de terapia génica donde la eficiencia de la entrega es crítica .
Bioconjugación: La bioconjugación implica el acoplamiento de moléculas como fármacos, péptidos u oligonucleótidos a portadores como proteínas o anticuerpos. Los grupos funcionales de this compound permiten procesos de conjugación eficientes, mejorando el potencial terapéutico y la especificidad de los bioconjugados .
Nanotecnología: En nanotecnología, this compound se utiliza para modificar las propiedades superficiales de los nanomateriales. Al unir cadenas de PEG a nanopartículas, los investigadores pueden mejorar su biocompatibilidad y tiempo de circulación en el cuerpo, lo cual es beneficioso para aplicaciones diagnósticas y terapéuticas .
Biología molecular: this compound juega un papel en la biología molecular al facilitar la modificación del ADN o el ARN para diversas aplicaciones, incluida la amplificación y secuenciación por PCR. El proceso de PEGilación puede proteger el material genético de la degradación y mejorar su interacción con otras biomoléculas .
Ingeniería biomédica: En ingeniería biomédica, this compound contribuye al desarrollo de biomateriales con propiedades mejoradas. Su incorporación en hidrogeles, por ejemplo, puede mejorar su resistencia mecánica y capacidad de hidratación, lo cual es ventajoso para aplicaciones de ingeniería de tejidos .
Química analítica: Por último, this compound encuentra su uso en química analítica donde ayuda en los procesos de separación como la cromatografía. La PEGilación puede alterar la carga y el tamaño de las moléculas, mejorando su resolución durante el análisis .
Cada aplicación destaca la versatilidad e importancia de this compound en el avance de la investigación científica en diversos campos.
CD Bioparticles Thermo Fisher Scientific Santa Cruz Biotechnology BroadPharm Springer MDPI BroadPharm
Mecanismo De Acción
Target of Action
THP-PEG5, also known as THP-PEG5-OH, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of THP-PEG5 are the E3 ubiquitin ligase and the target protein . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of THP-PEG5 involves the selective degradation of target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of THP-PEG5 is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By selectively targeting proteins for degradation, THP-PEG5 can influence various cellular processes.
Result of Action
The primary result of the action of THP-PEG5 is the selective degradation of target proteins . This can have various downstream effects depending on the specific target protein being degraded. For example, if the target protein is involved in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Action Environment
The action of THP-PEG5, like other PROTACs, takes place intracellularly, within the environment of the cell . Various factors can influence the action, efficacy, and stability of THP-PEG5. These include the expression levels of the E3 ubiquitin ligase and the target protein, the presence of competing substrates, and the overall state of the ubiquitin-proteasome system .
Safety and Hazards
According to the safety data sheet, THP-PEG5 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water . If inhaled, it is suggested to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water .
Direcciones Futuras
THP-PEG5 has potential applications in the field of drug delivery. For instance, a study has shown that THP-PEG5 can be used in the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . This suggests that THP-PEG5 could be a useful tool for potential DC-based immunotherapies .
Propiedades
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTYVMRXVARJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

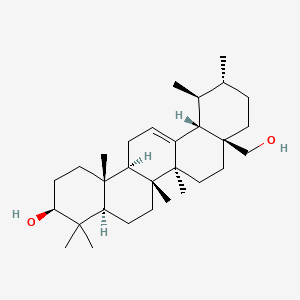
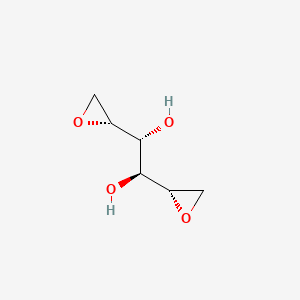
![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)
